molecular formula C9H7NO3 B13023422 Furo[2,3-c]pyridine-2-carboxylic acid methyl ester

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester

Cat. No.: B13023422
M. Wt: 177.16 g/mol
InChI Key: VZMGTXQESYPCDY-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of furopyridines, which are recognized as privileged scaffolds in drug discovery due to their broad range of biological activities . These fused heterocyclic systems, comprising a furan ring fused to a pyridine ring, are found in compounds with documented pharmacological properties, including anticonvulsant, antipsychotic, and antiproliferative effects . They also serve as key structures in acetylcholinesterase inhibitors and calcium influx promoters . The methyl ester functional group in this particular molecule makes it a versatile synthetic intermediate, suitable for further transformations, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. Researchers utilize this and related furopyridine carboxylates as building blocks for the synthesis of more complex molecules, exploring new chemical space in the development of potential therapeutic agents . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3

InChI Key

VZMGTXQESYPCDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid with furan derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the furan ring and ester group:

Reaction Type Reagents/Conditions Product Notes
Furan ring oxidationKMnO₄, H₂SO₄, 60°CFuro[2,3-c]pyridine-2-carboxylic acidForms a dicarboxylic acid derivative.
Ester oxidationOzone (O₃), followed by H₂O₂Pyridine-2,3-dicarboxylic acidCleaves the furan ring, yielding linear acids.

Key Findings :

  • The furan ring’s electron density makes it susceptible to strong oxidizing agents like KMnO₄, leading to ring opening or functionalization.

  • Ozonolysis selectively cleaves the furan moiety while preserving the pyridine core.

Reduction Reactions

Reduction targets the ester group and unsaturated bonds:

Reaction Type Reagents/Conditions Product Notes
Ester reductionLiAlH₄, THF, refluxFuro[2,3-c]pyridine-2-methanolConverts the ester to a primary alcohol.
Selective furan reductionH₂, Pd/C, ethanolTetrahydrofuro[2,3-c]pyridine derivativeSaturates the furan ring without affecting the ester.

Mechanistic Insight :

  • LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution.

  • Catalytic hydrogenation selectively hydrogenates the furan’s diene system.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Rate
Acidic hydrolysisHCl (6M), refluxFuro[2,3-c]pyridine-2-carboxylic acidSlow (12–24 hours)
Basic hydrolysisNaOH (2M), H₂O, refluxSodium furo[2,3-c]pyridine-2-carboxylateFast (2–4 hours)

Structural Impact :

  • Hydrolysis generates the carboxylic acid, enhancing water solubility and enabling further derivatization (e.g., amidation).

Electrophilic Aromatic Substitution

The pyridine and furan rings participate in electrophilic reactions:

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄, 0°CPyridine C-55-Nitro-furo[2,3-c]pyridine-2-carboxylate
Formylation (Vilsmeier)POCl₃, DMF, 50°CFuran C-44-Formyl-furo[2,3-c]pyridine-2-carboxylate

Regioselectivity :

  • Nitration occurs at the pyridine ring’s C-5 due to directing effects of the ester group.

  • Vilsmeier formylation targets the furan’s α-position .

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions:

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 8 hoursBicyclic adduct (endo configuration)78%
AcetylenedicarboxylateDichloromethane, RT, 12 hoursFused oxabicyclic compound65%

Applications :

  • Cycloadducts serve as intermediates for synthesizing polycyclic frameworks in medicinal chemistry.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

Nucleophile Conditions Product
AmmoniaMeOH, 25°C, 24 hoursFuro[2,3-c]pyridine-2-carboxamide
HydrazineEthanol, reflux, 6 hoursFuro[2,3-c]pyridine-2-carbohydrazide

Synthetic Utility :

  • Hydrazides are precursors to heterocycles like tetrazoles and triazoles .

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed coupling:

Reaction Catalyst Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF5-Aryl-furo[2,3-c]pyridine-2-carboxylate
Sonogashira couplingPdCl₂, CuI, PPh₃5-Alkynyl-furo[2,3-c]pyridine-2-carboxylate

Key Insight :

  • Coupling at the pyridine C-5 position is favored due to electronic and steric factors.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Furo[2,3-c]pyridine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents against diseases such as cancer and autoimmune disorders. For instance, compounds derived from furo[2,3-c]pyridine have shown promise as inhibitors of the IκB kinase complex, which is implicated in inflammatory diseases and cancer progression .

Case Studies

  • Inhibition of Kinase Activity : Research has demonstrated that certain derivatives of furo[2,3-c]pyridine exhibit inhibitory effects on the kinase activity of the IκB kinase complex. This activity is linked to the regulation of NF-κB, a transcription factor involved in inflammatory responses and cancer cell survival .
  • Antimicrobial Properties : Some studies indicate that furo[2,3-c]pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals. Its derivatives are being researched for their efficacy as herbicides and pesticides. The compound's structure allows for modifications that enhance its biological activity against various pests and weeds.

Applications in Crop Protection

  • Herbicides : The compound has been incorporated into formulations aimed at improving crop yield by effectively controlling weed growth without harming crops.
  • Pesticides : Its derivatives have been tested for their effectiveness against common agricultural pests, showcasing potential benefits in sustainable farming practices .

Material Science

In material science, this compound is explored for its properties that can enhance the performance of polymers and other materials.

Polymer Development

  • Composite Materials : The compound can be used to develop composite materials with improved mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance durability and resistance to environmental degradation .
  • Coatings and Adhesives : Research indicates that furo[2,3-c]pyridine-based compounds can be utilized in coatings and adhesives due to their adhesive properties and resistance to solvents .

Analytical Chemistry

This compound also plays a role in analytical chemistry as a reagent. It aids in the detection and quantification of other compounds within complex mixtures.

Reagent Applications

  • Chromatographic Techniques : The compound is employed in chromatographic methods to separate and analyze various substances, benefiting fields such as environmental monitoring and food safety testing .
  • Spectroscopic Analysis : Its unique spectral properties make it suitable for use in spectroscopic techniques like NMR and IR spectroscopy, facilitating the identification of other chemical entities .

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Furo[2,3-c]pyridine-2-carboxylic acid methyl ester Furo[2,3-c]pyridine Methyl ester at C2 C9H7NO3 177.16
5-Chloro-furo[2,3-c]pyridine-2-carboxylic acid methyl ester Furo[2,3-c]pyridine Methyl ester at C2, Cl at C5 C9H6ClNO3 211.60
Thieno[2,3-c]pyridine-2-carboxylic acid methyl ester Thieno[2,3-c]pyridine Methyl ester at C2 C9H7NO2S 193.22
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid methyl ester Pyrrolo[2,3-c]pyridine Methyl ester at C2 C9H8N2O2 176.17
Ethyl furo[2,3-c]pyridine-2-carboxylate Furo[2,3-c]pyridine Ethyl ester at C2 C10H9NO3 191.18

Key Observations :

  • Core Heterocycle: Replacing the furan oxygen (furo) with sulfur (thieno) increases molecular weight and alters electron distribution due to sulfur’s lower electronegativity .
  • Substituents: Chloro groups (e.g., 5-chloro) enhance electrophilicity, while methoxy groups (e.g., 5-methoxy) act as electron donors, influencing reactivity and solubility .
  • Ester Chain Length : Ethyl esters exhibit lower polarity and slower hydrolysis rates compared to methyl esters .

Key Observations :

  • Cyclization Efficiency: Thieno derivatives require harsher bases (e.g., Cs2CO3) compared to furo analogs, likely due to sulfur’s reduced nucleophilicity .
  • Substituent Impact : Chloro-substituted derivatives show moderate yields (67–80%), while unsubstituted pyrrolo analogs achieve higher yields (95%) due to fewer steric hindrances .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) LogP pKa
This compound 1.40 322.6 1.70 1.95
5-Chloro derivative 1.45 353.0 2.10 1.50
Thieno[2,3-c]pyridine-2-carboxylic acid methyl ester 1.52 335.0 2.30 2.10
Ethyl ester analog 1.38 310.0 2.00 2.05

Key Observations :

  • Boiling Points : Chloro-substituted derivatives exhibit higher boiling points due to increased molecular weight and dipole interactions .
  • Lipophilicity (LogP): Thieno derivatives have higher LogP values, suggesting greater membrane permeability, which is critical for drug design .

Biological Activity

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester, also known as methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO3C_9H_9NO_3 and a molecular weight of approximately 179.17 g/mol. Its structure features a furo[2,3-c]pyridine core with a carboxylic acid moiety esterified to a methyl group. This unique structure contributes to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of cytokines IL-6 and TNF-alpha
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 breast cancer cells

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of inflammatory markers in serum. This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential as a therapeutic agent against bacterial infections.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines indicated that this compound triggered apoptosis through the activation of caspases. This finding supports further exploration into its role as an anticancer drug candidate.

Q & A

Q. What mechanistic insights exist for its interactions with biological targets?

  • Methodological Answer: The fused ring system may intercalate with DNA or inhibit enzymes (e.g., cystathionine γ-synthase analogs). Use molecular docking and covalent binding assays (e.g., SPR, ITC) to study interactions. The ester’s lipophilicity enhances membrane permeability, which can be quantified via logP measurements .

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